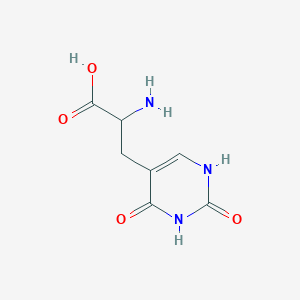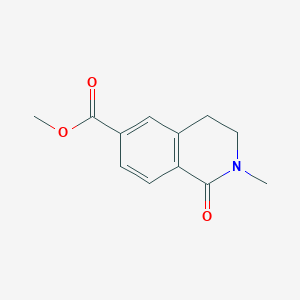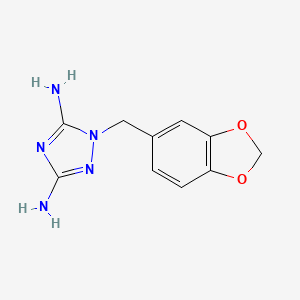
4-Amino-4H-1,2,4-triazole-3,5-dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-4H-1,2,4-triazole-3,5-dimethanol is a chemical compound with the molecular formula C4H8N4O2. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Amino-4H-1,2,4-triazole-3,5-dimethanol can be synthesized through the condensation of glycolic acid with hydrazine hydrate. The reaction involves adding hydrazine monohydrate to 70% aqueous glycolic acid at 0°C . The resulting product is then purified through crystallization.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-4H-1,2,4-triazole-3,5-dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
4-Amino-4H-1,2,4-triazole-3,5-dimethanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Amino-4H-1,2,4-triazole-3,5-dimethanol involves its adsorption onto metal surfaces, forming a protective layer that inhibits corrosion. The compound interacts with the metal surface through its nitrogen and oxygen atoms, which coordinate with metal ions, reducing the rate of corrosion . Additionally, its biological activities are attributed to its ability to interfere with microbial cell wall synthesis and enzyme functions .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1,2,4-triazole: A simpler analog with similar corrosion inhibition properties.
3,5-Diamino-1,2,4-triazole: Known for its use as an inhibitor of DNA synthesis and antitumor agent.
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole: Used in coordination chemistry to form spin-crossover compounds.
Uniqueness
4-Amino-4H-1,2,4-triazole-3,5-dimethanol is unique due to its dual functionality, possessing both amino and hydroxymethyl groups. This dual functionality enhances its ability to form stable complexes with metal ions, making it a more effective corrosion inhibitor compared to its analogs .
Propiedades
Número CAS |
21531-98-6 |
|---|---|
Fórmula molecular |
C4H8N4O2 |
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
[4-amino-5-(hydroxymethyl)-1,2,4-triazol-3-yl]methanol |
InChI |
InChI=1S/C4H8N4O2/c5-8-3(1-9)6-7-4(8)2-10/h9-10H,1-2,5H2 |
Clave InChI |
LNUNQJPIDQRJHP-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NN=C(N1N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B13993805.png)

![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)






![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)


![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)

